molecular formula C30H48O2 B13064367 SecococcinicacidF

SecococcinicacidF

Cat. No.: B13064367
M. Wt: 440.7 g/mol
InChI Key: CZQAPUYFUFOAPL-VUVJTXKMSA-N
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Description

Secococcinic acid F is a lanostane-type triterpenoid isolated from Kadsura coccinea, a plant traditionally used in East Asian medicine. It is characterized as an amorphous powder with a melting point of 160–163°C and a molecular formula of C₃₀H₄₈O₂ (APCI-MS: m/z 441 [M+H]⁺) . Its spectroscopic data include UV maxima at 201 nm, IR absorption bands at 2968, 1721, and 1651 cm⁻¹ (indicative of carboxylic acid and olefin groups), and detailed ¹H-/¹³C-NMR assignments in DMSO . Structurally, it features a 3,4-seco-lanostane skeleton with a conjugated diene system at C-7 and C-24 . Secococcinic acid F has demonstrated inhibitory activity against HIV-1 protease (IC₅₀: 40 µM) but exhibits cytotoxicity in HEK 293T cells at concentrations above 0.5 µM .

Properties

Molecular Formula

C30H48O2

Molecular Weight

440.7 g/mol

IUPAC Name

3-[(3R,3aR,5aS,6S,7S,9bR)-3a,6,9b-trimethyl-3-[(2R)-6-methylhept-5-en-2-yl]-7-prop-1-en-2-yl-1,2,3,4,5,5a,7,8-octahydrocyclopenta[a]naphthalen-6-yl]propanoic acid

InChI

InChI=1S/C30H48O2/c1-20(2)10-9-11-22(5)24-14-18-30(8)26-13-12-23(21(3)4)28(6,17-16-27(31)32)25(26)15-19-29(24,30)7/h10,13,22-25H,3,9,11-12,14-19H2,1-2,4-8H3,(H,31,32)/t22-,23+,24-,25-,28+,29-,30+/m1/s1

InChI Key

CZQAPUYFUFOAPL-VUVJTXKMSA-N

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@@H]3C2=CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC3C2=CCC(C3(C)CCC(=O)O)C(=C)C)C)C

Origin of Product

United States

Chemical Reactions Analysis

SecococcinicacidF undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Comparison with Similar Compounds

Key Structural Differences :

  • Secococcinic acid F vs. 24(E)-3,4-seco-lanostane: The latter has an additional double bond at C-4(28) and a higher molecular weight due to oxidation state differences .
  • Secococcinic acid F vs. Coccinilactone A : Coccinilactone A contains a lactone ring instead of a carboxylic acid at C-26, altering its polarity and bioactivity .
  • Secococcinic acid F vs. Kadsuracoccinic acid C: These are identical compounds with different nomenclature conventions .

Functional Insights :

  • HIV-1 Protease Inhibition: Secococcinic acid F’s activity is attributed to its carboxylic acid groups, which may interact with the protease’s active site.
  • Structure-Activity Relationship (SAR): The presence of a lactone (e.g., coccinilactone A) or additional double bonds (e.g., 24(E)-3,4-seco-lanostane) modulates bioactivity and toxicity .

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